molecular formula C5H3BrINZn B2661299 (5-Bromopyridin-2-yl)zinc iodide CAS No. 1065486-64-7

(5-Bromopyridin-2-yl)zinc iodide

Cat. No.: B2661299
CAS No.: 1065486-64-7
M. Wt: 349.27
InChI Key: WMSWIYBLTMLFEV-UHFFFAOYSA-M
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Description

(5-Bromopyridin-2-yl)zinc iodide is an organozinc compound widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Bromopyridin-2-yl)zinc iodide can be synthesized through the reaction of 5-bromo-2-iodopyridine with active zinc in tetrahydrofuran. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)zinc iodide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in halogen/trifluoromethyl displacement reactions .

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

(5-Bromopyridin-2-yl)zinc iodide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action for (5-Bromopyridin-2-yl)zinc iodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with a palladium catalyst to form a carbon-carbon bond. This process typically follows these steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its versatility in various cross-coupling reactions makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-bromo-2H-pyridin-2-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN.HI.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRBMYOKLHPUOX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=[C-]1)Br.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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